molecular formula C14H13F3O3 B6220978 methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2764021-72-7

methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No. B6220978
CAS RN: 2764021-72-7
M. Wt: 286.2
InChI Key:
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Description

Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate, also known as MTFPC, is a compound that has been the subject of significant scientific research and experimentation. It is a cyclic ether compound that can be synthesized from trifluoromethylphenol and malonic acid, and is used in a variety of laboratory experiments. In

Scientific Research Applications

Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been used in a variety of scientific research applications, including in the study of enzyme-substrate interactions, as a probe to test the activity of enzymes, and as a tool to study the effects of chemical modifications on the activity of enzymes. It has also been used in studies of protein-protein interactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is thought to act as a substrate for the enzyme, which binds to the enzyme and is then converted into a product. The product then binds to other proteins or substrates, which can affect the activity of the enzyme.
Biochemical and Physiological Effects
methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and it has also been found to have an effect on the activity of other proteins. It has also been found to have an effect on the structure and function of proteins, as well as on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, it also has some limitations. For example, it is not very stable, and it can be difficult to control the concentration of methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate in a laboratory experiment.

Future Directions

Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate has a variety of potential future applications, including in the study of enzyme-substrate interactions, protein-protein interactions, and the structure and function of proteins. It could also be used to study the effects of chemical modifications on the activity of enzymes, and to investigate the effects of various hormones and neurotransmitters on the activity of enzymes. Additionally, methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate could be used to study the effects of drugs on the activity of enzymes, and to investigate the effects of various environmental factors on the activity of enzymes. Finally, methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate could be used as a tool to study the effects of disease on the activity of enzymes.

Synthesis Methods

Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate is synthesized from trifluoromethylphenol and malonic acid, which can be reacted together in a two-step process. First, trifluoromethylphenol is reacted with malonic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form a cyclic ether compound. This is followed by a second step in which the cyclic ether compound is reacted with an alcohol, such as methanol, to form methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate' involves the reaction of a bicyclic ketone with a trifluoromethylphenyl Grignard reagent, followed by esterification with methanol and carboxylation with carbon dioxide.", "Starting Materials": [ "2-cyclopentenone", "4-(trifluoromethyl)iodobenzene", "Magnesium", "Diethyl ether", "Methanol", "Carbon dioxide" ], "Reaction": [ "Preparation of the Grignard reagent: Dissolve 4-(trifluoromethyl)iodobenzene in diethyl ether and add magnesium turnings. Stir the mixture at room temperature until the reaction is complete.", "Addition of the Grignard reagent: Add the trifluoromethylphenyl Grignard reagent to a solution of 2-cyclopentenone in diethyl ether. Stir the mixture at room temperature until the reaction is complete.", "Esterification: Add methanol to the reaction mixture and heat under reflux. Stir the mixture until the reaction is complete.", "Carboxylation: Add carbon dioxide to the reaction mixture and heat under reflux. Stir the mixture until the reaction is complete.", "Isolation: Extract the product with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2764021-72-7

Molecular Formula

C14H13F3O3

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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